

2-Chloro-7-methoxyquinoxaline basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-7-methoxyquinoxaline

Cat. No.: B1601373

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-7-methoxyquinoxaline**: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

The quinoxaline scaffold is a nitrogen-containing heterocyclic system that holds a privileged position in medicinal chemistry. Its unique electronic properties and ability to form key interactions with biological targets have established it as a core component in a multitude of pharmacologically active agents.^{[1][2]} Derivatives of quinoxaline are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^{[3][4][5]}

Within this important class of molecules, **2-Chloro-7-methoxyquinoxaline** emerges as a particularly valuable and versatile building block. Its structure is strategically functionalized: the chlorine atom at the 2-position serves as an excellent leaving group for a variety of nucleophilic substitution and cross-coupling reactions, providing a gateway to extensive molecular diversification. Simultaneously, the methoxy group at the 7-position modulates the electronic landscape of the aromatic system, influencing both reactivity and the pharmacokinetic profile of derivative compounds.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the core properties of **2-Chloro-7-methoxyquinoxaline**, details robust protocols for its synthesis, and elucidates its application in key synthetic transformations that are foundational to modern drug discovery.

Part 1: Physicochemical and Structural Characteristics

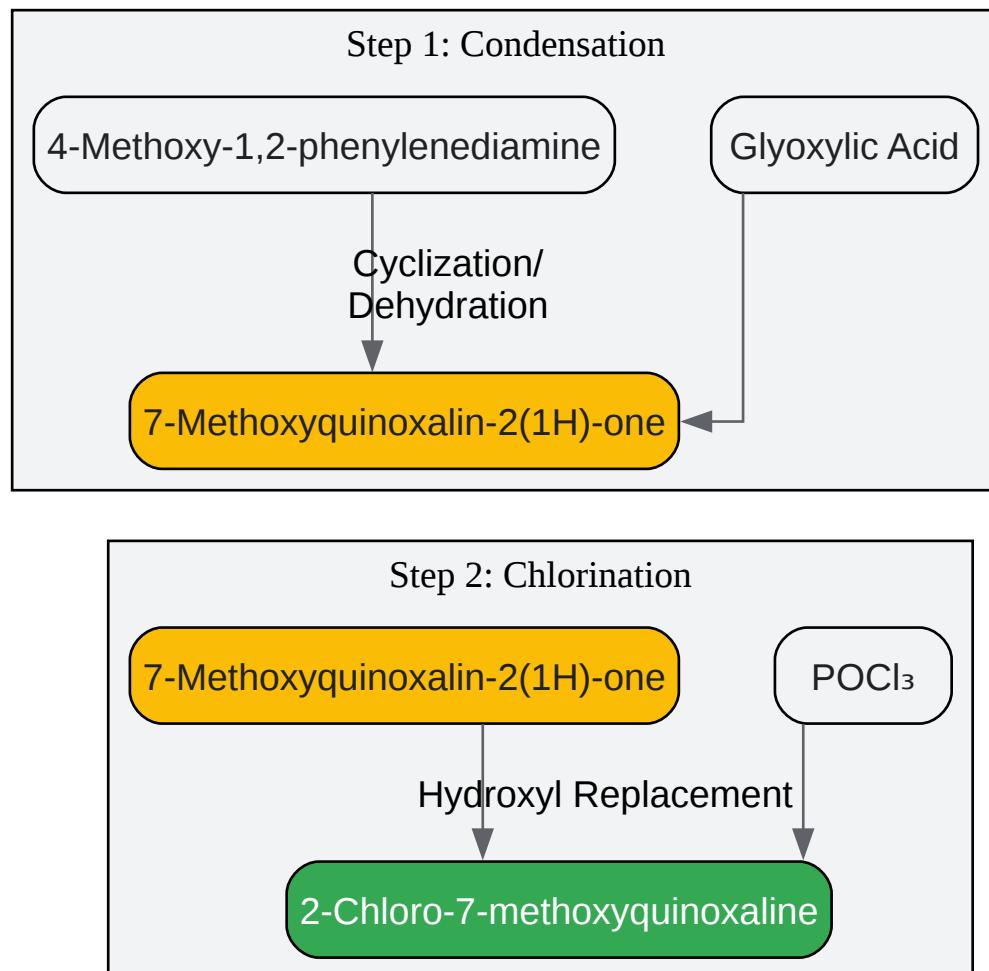
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. **2-Chloro-7-methoxyquinoxaline** is a stable, solid compound under standard laboratory conditions, but specific handling is required to ensure its long-term integrity.

Core Properties Summary

The fundamental properties of **2-Chloro-7-methoxyquinoxaline** are summarized in the table below. These data are critical for reaction planning, including solvent selection, temperature control, and purification strategies.

Property	Value	Reference
CAS Number	55686-93-6	[6] [7]
Molecular Formula	C ₉ H ₇ CIN ₂ O	[8] [9]
Molecular Weight	194.62 g/mol	[8]
Appearance	Solid (Typically off-white to yellow)	N/A
Melting Point	102 °C	[6]
Boiling Point	297.3 ± 35.0 °C (Predicted)	[6]
Density	1.333 ± 0.06 g/cm ³ (Predicted)	[6]
pKa	-1.61 ± 0.30 (Predicted)	[6]
InChIKey	WJDJKCAURKUNNC-UHFFFAOYAH	[8]
SMILES	COc1=CC=C2N=CC(=NC2=C1)Cl	[8]

Storage and Stability: For optimal stability and to prevent degradation, **2-Chloro-7-methoxyquinoxaline** should be stored under an inert atmosphere, such as nitrogen or argon,


at refrigerated temperatures (2-8°C).[6] This precaution minimizes hydrolysis of the reactive C-Cl bond.

Part 2: Synthesis and Purification

The synthesis of **2-Chloro-7-methoxyquinoxaline** is efficiently accomplished through a reliable two-step sequence that is common for this class of heterocycles: the condensation of a substituted o-phenylenediamine with an α -dicarbonyl equivalent, followed by a chlorination reaction.[10]

Conceptual Synthetic Workflow

The overall strategy involves the initial formation of a quinoxalinone intermediate, which is then converted to the target chloro-derivative. This approach is highly effective as it leverages readily available starting materials and employs robust, high-yielding chemical transformations.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Chloro-7-methoxyquinoxaline**.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Methoxyquinoxalin-2(1H)-one

This step involves the acid-catalyzed condensation and subsequent cyclization of an aromatic diamine with an α -keto acid. The reaction proceeds by forming an initial imine, followed by an intramolecular nucleophilic attack of the second amine onto the carbonyl group, and finally dehydration to yield the stable heterocyclic core.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-methoxy-1,2-phenylenediamine (1.0 eq) in a 2:1 mixture of ethanol and water.
- **Reagent Addition:** Add a solution of glyoxylic acid monohydrate (1.05 eq) in water to the suspension.
- **Reaction Execution:** Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation. Collect the resulting solid by vacuum filtration.
- **Purification:** Wash the crude solid sequentially with cold water and cold ethanol to remove unreacted starting materials and impurities. Dry the product under vacuum to yield 7-methoxyquinoxalin-2(1H)-one, which is typically of sufficient purity for the next step.

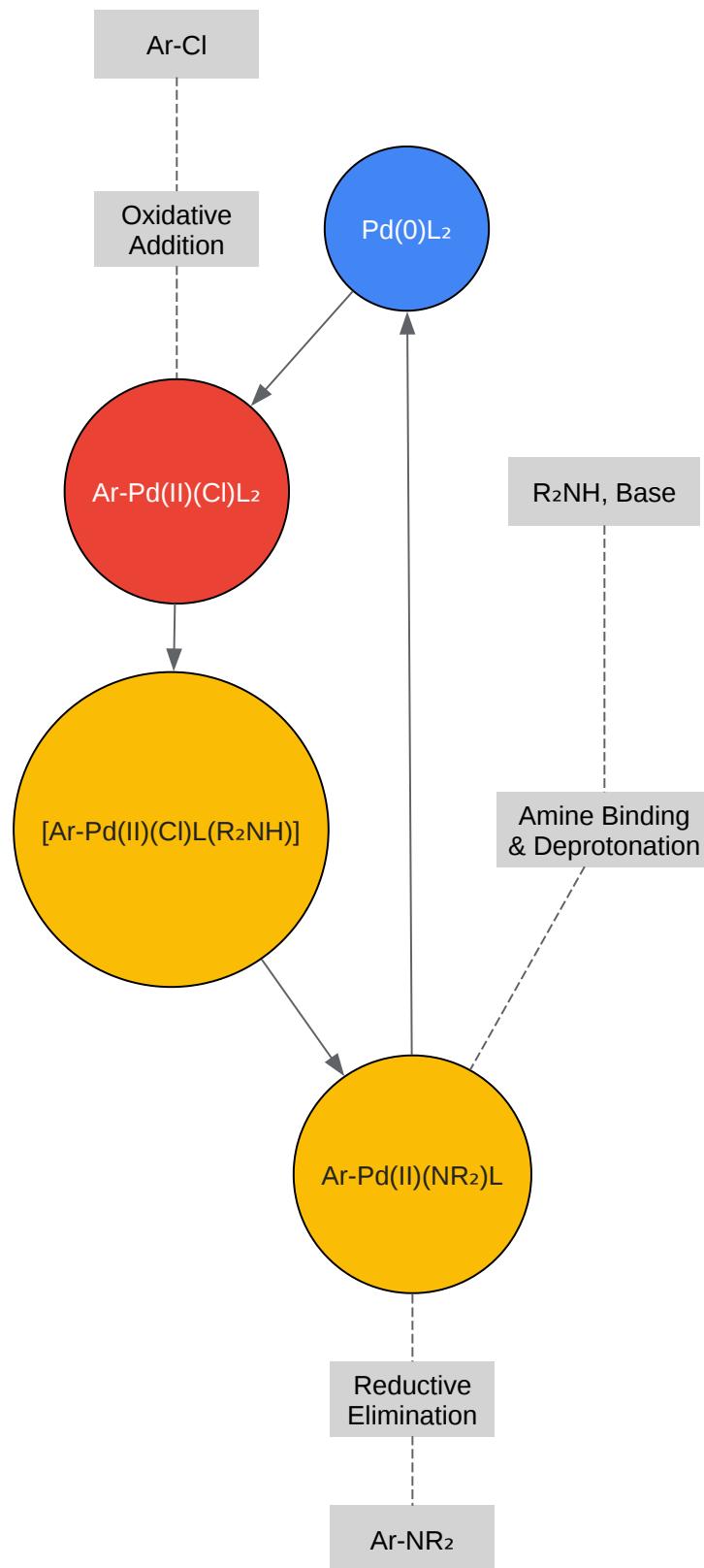
Protocol 2: Chlorination to **2-Chloro-7-methoxyquinoxaline**

This transformation converts the hydroxyl group of the quinoxalinone into a chloro group, a superior leaving group for subsequent reactions. Phosphorus oxychloride (POCl_3) is the reagent of choice as it is highly effective and the byproducts are volatile, simplifying purification.

- **Reaction Setup:** In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution) with 7-

methoxyquinoxalin-2(1H)-one (1.0 eq).

- Reagent Addition: Carefully add phosphorus oxychloride (POCl_3 , 5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
- Reaction Execution: Gently heat the mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
- Work-up and Isolation: Allow the mixture to cool to room temperature. In a separate, larger flask containing ice, slowly and carefully quench the reaction mixture by pouring it onto the ice. This process is highly exothermic and releases HCl gas; extreme caution is required.
- Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO_3) solution until the pH reaches ~7-8. The product will precipitate as a solid. Alternatively, extract the product with an organic solvent like dichloromethane or ethyl acetate.
- Purification: The crude solid can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol). If an extraction was performed, the combined organic layers should be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue can then be purified by flash column chromatography on silica gel.


Part 3: Chemical Reactivity and Strategic Functionalization

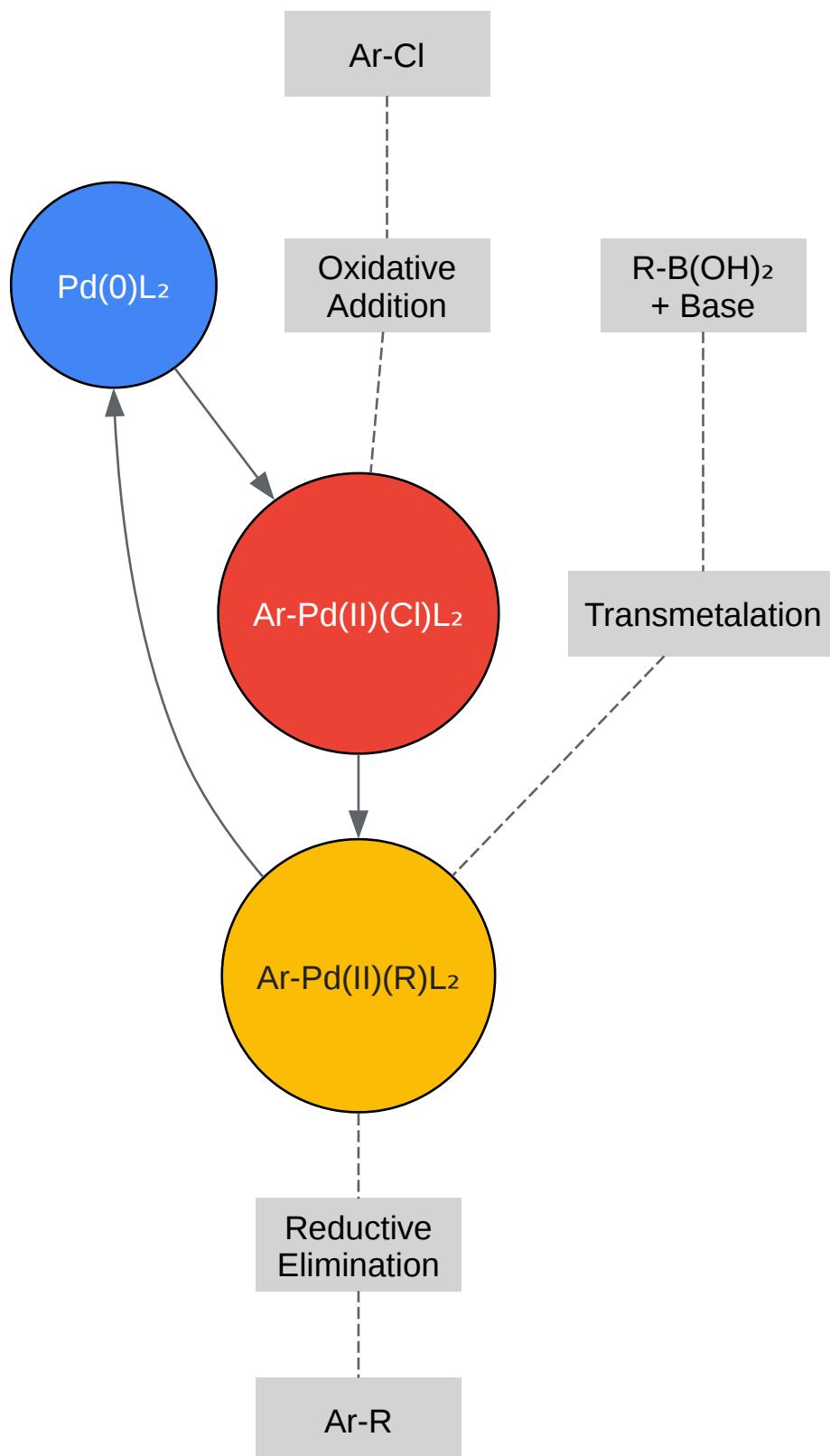
The synthetic utility of **2-Chloro-7-methoxyquinoxaline** is primarily derived from the reactivity of the C2-chloro substituent. This position is activated towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, making it an ideal handle for introducing a wide range of functional groups.[\[11\]](#)[\[12\]](#)

Key Reaction 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[\[13\]](#)[\[14\]](#) For a molecule like **2-Chloro-7-methoxyquinoxaline**, this

reaction is the most direct method for synthesizing 2-amino-quinoxaline derivatives, which are prevalent in pharmacologically active compounds.[15][16]

[Click to download full resolution via product page](#)


Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Generalized Protocol for Buchwald-Hartwig Amination:

- Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs_2CO_3 , 1.4 eq).
- Reagent Addition: Add **2-Chloro-7-methoxyquinoxaline** (1.0 eq) to the tube.
- Inerting: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.
- Solvent and Amine Addition: Add an anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe, followed by the desired primary or secondary amine (1.2 eq).
- Reaction Execution: Place the sealed tube in a preheated oil bath at 80-110 °C and stir for 4-24 hours. Monitor progress by TLC or LC-MS.
- Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Concentrate the filtrate and purify the crude residue by flash column chromatography to yield the desired 2-amino-7-methoxyquinoxaline derivative.

Key Reaction 2: Suzuki-Miyaura Coupling

The Suzuki coupling is another cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron compound.^[3] This reaction allows for the introduction of diverse aryl, heteroaryl, vinyl, or alkyl groups at the 2-position of the quinoxaline core, dramatically expanding the accessible chemical space for structure-activity relationship (SAR) studies.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Generalized Protocol for Suzuki Coupling:

- Reaction Setup: In a Schlenk tube, combine **2-Chloro-7-methoxyquinoxaline** (1.0 eq), the desired aryl- or alkylboronic acid or ester (1.3 eq), a base (e.g., K_2CO_3 or K_3PO_4 , 2.0 eq), and the palladium catalyst (e.g., $Pd(PPh_3)_4$ or $PdCl_2(dppf)$, 2-5 mol%).
- Inerting: Evacuate and backfill the tube with an inert gas (Argon) three times.
- Solvent Addition: Add an anhydrous, degassed solvent system (e.g., Dioxane/water or Toluene/ethanol/water) via syringe.
- Reaction Execution: Heat the sealed tube in a preheated oil bath at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
- Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to afford the 2-substituted-7-methoxyquinoxaline product.

Part 4: Applications in Drug Discovery

The true value of **2-Chloro-7-methoxyquinoxaline** lies in its role as a versatile starting material for creating libraries of novel compounds for biological screening. The quinoxaline nucleus itself is a known pharmacophore, and the ability to easily modify the 2-position allows for the systematic exploration of SAR.

- Anticancer Agents: Many quinoxaline derivatives have shown potent antiproliferative activity against various cancer cell lines.[1][5] Functionalization of the 2-position can be used to introduce moieties that target specific enzymes or receptors involved in cancer progression.
- Antimicrobial and Antiviral Agents: The quinoxaline scaffold is present in several compounds with significant activity against bacteria, fungi, and viruses.[2][4] The development of new derivatives from **2-Chloro-7-methoxyquinoxaline** is a promising strategy for combating drug-resistant pathogens.
- Kinase Inhibitors: The planar, aromatic nature of the quinoxaline ring system makes it an ideal scaffold for designing inhibitors that bind to the ATP-binding site of protein kinases, a

major target class in modern oncology.

By employing the synthetic reactions described above, researchers can rapidly generate a diverse set of analogues from a single, readily accessible intermediate, accelerating the hit-to-lead optimization process in drug discovery programs.

Conclusion

2-Chloro-7-methoxyquinoxaline is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and predictable, versatile reactivity make it an indispensable building block. The ability to leverage robust and high-throughput synthetic methodologies like Buchwald-Hartwig amination and Suzuki coupling enables the rapid exploration of chemical space around the privileged quinoxaline core. For scientists engaged in the discovery and development of novel therapeutics, a mastery of the chemistry of **2-Chloro-7-methoxyquinoxaline** provides a direct and efficient path toward the creation of next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chloro-7-methoxyquinoxaline CAS#: 55686-93-6 [chemicalbook.com]
- 7. 2-Chloro-7-methoxyquinoxaline | 55686-93-6 [amp.chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 2-Chloro-7-methoxyquinoxaline | C9H7CIN2O | CID 12686415 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 2-Chloro-7-methoxy-4-methylquinoline | 97892-67-6 | Benchchem [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Chloro-7-methoxyquinoxaline basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1601373#2-chloro-7-methoxyquinoxaline-basic-properties\]](https://www.benchchem.com/product/b1601373#2-chloro-7-methoxyquinoxaline-basic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com